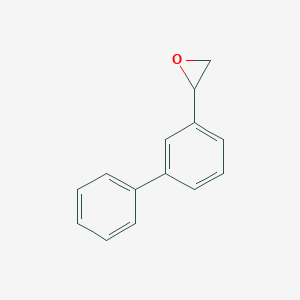

2-(3-Phenylphenyl)oxirane

描述

2-(3-Phenylphenyl)oxirane is an epoxide derivative characterized by a biphenyl group attached to the oxirane (epoxide) ring. Its structure consists of a three-membered cyclic ether (oxirane) with a 3-phenylphenyl substituent. This compound is of interest in organic synthesis due to the reactivity of the epoxide ring, which undergoes nucleophilic ring-opening reactions to form diverse intermediates for pharmaceuticals, polymers, and agrochemicals.

属性

IUPAC Name |

2-(3-phenylphenyl)oxirane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12O/c1-2-5-11(6-3-1)12-7-4-8-13(9-12)14-10-15-14/h1-9,14H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSYPKHNWRSCAIE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(O1)C2=CC=CC(=C2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Phenylphenyl)oxirane typically involves the epoxidation of alkenes. One common method is the reaction of 3-phenylstyrene with a peracid, such as m-chloroperoxybenzoic acid (m-CPBA), under mild conditions. The reaction proceeds via the formation of an intermediate peracid-alkene complex, which subsequently undergoes a concerted mechanism to form the oxirane ring.

Industrial Production Methods: In an industrial setting, the production of 2-(3-Phenylphenyl)oxirane can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yields and purity of the final product. Catalysts, such as titanium silicalite, can also be employed to enhance the efficiency of the epoxidation process.

化学反应分析

Types of Reactions: 2-(3-Phenylphenyl)oxirane undergoes various chemical reactions, including:

Ring-Opening Reactions: The strained oxirane ring is highly reactive and can be opened by nucleophiles, such as amines, alcohols, and thiols, leading to the formation of β-hydroxy derivatives.

Oxidation: The compound can be further oxidized to form diols or other oxygenated products.

Common Reagents and Conditions:

Nucleophiles: Amines, alcohols, thiols

Oxidizing Agents: Hydrogen peroxide, peracids

Catalysts: Titanium silicalite, Lewis acids

Major Products:

β-Hydroxy Derivatives: Formed via nucleophilic ring-opening

Diols: Resulting from oxidation reactions

Substituted Biphenyls: Obtained through electrophilic substitution

科学研究应用

2-(3-Phenylphenyl)oxirane has diverse applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.

Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

Medicine: Explored for its role in drug development, particularly in the design of epoxide-containing pharmaceuticals.

Industry: Utilized in the production of epoxy resins, coatings, and adhesives due to its reactive oxirane ring.

作用机制

The mechanism of action of 2-(3-Phenylphenyl)oxirane primarily involves the reactivity of its oxirane ring. The ring strain makes it susceptible to nucleophilic attack, leading to ring-opening reactions. These reactions can result in the formation of various functionalized products, depending on the nucleophile and reaction conditions. The compound’s biological activity is attributed to its ability to interact with cellular nucleophiles, such as proteins and DNA, potentially leading to therapeutic effects.

相似化合物的比较

Comparison with Structural Analogues

Substituent Effects on Reactivity and Stability

Halogen-Substituted Oxiranes

- 2-(3-Chlorophenyl)oxirane (CAS 20697-04-5):

- The electron-withdrawing chlorine atom at the meta position increases the electrophilicity of the epoxide ring, enhancing reactivity in nucleophilic attacks (e.g., with amines or acids). This is critical in synthesizing chlorinated epoxide polymers or bioactive molecules .

- Comparison : The chlorine substituent likely makes this compound more reactive than 2-(3-Phenylphenyl)oxirane, where the biphenyl group may sterically hinder nucleophilic approaches.

Alkyl-Substituted Oxiranes

- This compound is used in polymer crosslinking and as a precursor for epoxy resins . Comparison: The biphenyl group in 2-(3-Phenylphenyl)oxirane introduces greater steric hindrance and electronic delocalization, which may reduce ring-opening rates compared to methyl-substituted analogues.

Aryl-Substituted Oxiranes

- 2-[(3-Pentadecylphenoxy)methyl]oxirane (CAS 16611-96-4): The long pentadecyl chain enhances hydrophobicity, making this compound suitable for surfactant or lipid-based applications. The phenoxy group directs reactivity toward electrophilic aromatic substitution . Comparison: Unlike 2-(3-Phenylphenyl)oxirane, this compound’s extended alkyl chain prioritizes solubility in nonpolar solvents, whereas the biphenyl group in the target compound may favor π-π interactions in solid-state packing.

Electronic and Steric Modifications

Electron-Donating Groups

- 2-(4-Methoxyphenyl)-3-methyloxirane (Anethole oxide, CAS 51410-46-9):

- The methoxy group donates electrons via resonance, stabilizing the epoxide ring and reducing reactivity. This compound is studied for its role in natural product synthesis, such as taxol derivatives .

- Comparison : The biphenyl group in 2-(3-Phenylphenyl)oxirane lacks strong electron-donating substituents, suggesting intermediate reactivity compared to methoxy-substituted epoxides.

Electron-Withdrawing Groups

- 2-[4-(Trifluoromethyl)phenyl]oxirane (CAS 111991-14-1): The trifluoromethyl group is strongly electron-withdrawing, increasing the electrophilicity of the epoxide ring. This enhances reactivity in acid-catalyzed ring-opening reactions, useful in fluorinated polymer synthesis . Comparison: The biphenyl group’s electronic effects are less pronounced than CF₃, implying that 2-(3-Phenylphenyl)oxirane may require harsher conditions for ring-opening.

Agrochemicals

- (RS)-2-(3,5-Dichlorophenyl)-2-(2,2,2-trichloroethyl)oxirane (Tridiphane, CAS 58138-08-2): This herbicide leverages the epoxide’s reactivity to inhibit plant growth. The dichlorophenyl group enhances binding to biological targets .

Energetic Materials

- Poly(2-nitratoethyl oxirane) :

- Nitratoethyl substituents increase energy density, making this polymer suitable as a propellant binder. The epoxide ring’s strain facilitates polymerization .

- Comparison : The biphenyl group’s rigidity contrasts with the flexibility of nitratoethyl chains, highlighting divergent applications (structural vs. energetic materials).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。